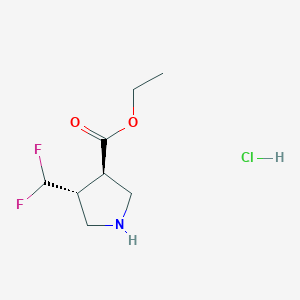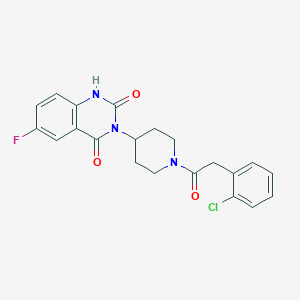![molecular formula C20H19FN2O2 B2575232 Methyl 6-ethyl-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate CAS No. 1207035-27-5](/img/structure/B2575232.png)
Methyl 6-ethyl-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound might involve the use of quinoline-2,4-diones, which have unique roles in natural and synthetic chemistry and their biologically and pharmacological activities . More than 13,000 derivatives of quinoline-2,4-diones are reported . The synthetic methodology of quinolin-2,4-dione derivatives together with their utility in the synthesis of fused ring systems could be relevant .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and varied, depending on the conditions and the reactants involved. Quinoline-2,4-diones, which might be related to this compound, display different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety .科学的研究の応用
Quinoline Derivatives in Biochemistry and Medicine
Quinoline derivatives, including compounds similar to Methyl 6-ethyl-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate, are known for their efficiency as fluorophores. They play a significant role in biochemistry and medicine, particularly in studying various biological systems. These derivatives are especially useful in DNA fluorophores research, where there is a continuous search for new compounds that are more sensitive and selective. Aminoquinolines, a category to which our compound of interest could belong, are also being explored for their potential as antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).
Synthesis of Novel Quinoline Derivatives
Research on the synthesis of novel quinoline derivatives, which may include or relate to the specific compound , has led to the development of new methods for producing these compounds efficiently. For instance, a study described the synthesis of quinoline-3-carboxylic acid derivatives through one-pot reactions. These compounds have been evaluated for their potential applications, including their use as dyes in liquid crystal displays, indicating their utility in materials science and technology (Bojinov & Grabchev, 2003).
Antibacterial Properties
Substituted quinolines, akin to Methyl 6-ethyl-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate, have been synthesized and tested for their antibacterial properties. These studies contribute to the search for new antibacterial agents, potentially offering new solutions to tackle antibiotic resistance. The preparation and evaluation of these compounds' antibacterial activity highlight the ongoing efforts to explore quinoline derivatives' therapeutic potential (Kumar et al., 2014).
Chemosensors for Biological and Aqueous Samples
The development of chemosensors based on quinoline derivatives for monitoring metal ion concentrations in living cells and aqueous solutions is another notable application. Such chemosensors can offer a simple, efficient, and reversible method for detecting ions like Zn2+, crucial for various biological processes and environmental monitoring (Park et al., 2015).
将来の方向性
The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activity. Given the interesting pharmaceutical and biological activities of related compounds , this compound could be valuable in drug research and development.
作用機序
Target of Action
Quinoline derivatives are known to have a wide range of biological activities and are often used in medicinal chemistry. They can interact with various biological targets such as enzymes, receptors, and ion channels .
Mode of Action
The mode of action of quinoline derivatives can vary greatly depending on their chemical structure and the target they interact with. Generally, they can act by binding to their target, thereby modulating its function .
Biochemical Pathways
Quinoline derivatives can affect various biochemical pathways. For example, some quinolines have been found to inhibit enzymes involved in DNA synthesis, thereby exerting anti-cancer effects .
Pharmacokinetics
The pharmacokinetic properties of quinoline derivatives, including absorption, distribution, metabolism, and excretion (ADME), can vary greatly depending on their chemical structure. Some quinolines are well absorbed and widely distributed in the body, while others may be rapidly metabolized and excreted .
Result of Action
The result of the action of quinoline derivatives can vary depending on their mode of action and the biochemical pathways they affect. For example, quinolines that inhibit DNA synthesis can lead to cell death, thereby exerting anti-cancer effects .
Action Environment
The action of quinoline derivatives can be influenced by various environmental factors such as pH, temperature, and the presence of other substances. For example, the activity of some quinolines can be enhanced or inhibited by certain ions or molecules .
特性
IUPAC Name |
methyl 6-ethyl-4-(3-fluoro-4-methylanilino)quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2/c1-4-13-6-8-17-15(9-13)18(11-19(23-17)20(24)25-3)22-14-7-5-12(2)16(21)10-14/h5-11H,4H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKCSEKJPJDCQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)C)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-ethyl-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[1-(Furan-2-yl)ethyl]carbamoyl}methyl 2-chloro-4,6-dimethylpyridine-3-carboxylate](/img/structure/B2575152.png)
![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2575153.png)


![[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-(2-phenoxypyridin-3-yl)methanone](/img/structure/B2575160.png)
![N-[1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopropyl]but-2-ynamide](/img/structure/B2575161.png)

![4-((1-(3'-chloro-[1,1'-biphenyl]-4-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2575165.png)
![1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2575166.png)
![[2-(1H-imidazol-2-yl)phenyl]methanamine dihydrochloride](/img/structure/B2575167.png)
![6-(2-methoxyphenyl)-5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-3-phenethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2575168.png)

![N-(3-bromophenyl)-2-((9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
![(E)-N'-{7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2575172.png)